4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride
Description
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15;;/h5-8H,1-4,9-11,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQWQSDLXBWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where the pyrrolidine reacts with 1-bromopropane.
Formation of the Aniline Group: The aniline group is introduced through a coupling reaction with 4-nitroaniline, followed by reduction to form the aniline derivative.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and aniline group can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Activity Data: Direct pharmacological data for 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride are scarce.
- Synthetic Challenges : The dihydrochloride salt form complicates purification compared to free-base impurities, requiring stringent control during manufacturing.
Biological Activity
4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride, a compound with the CAS number 168897-23-2, has garnered attention in various fields of biomedical research due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial and antifungal activities, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride can be represented as follows:
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 251.19 g/mol
The compound features a pyrrolidine ring attached to a propyl chain and an aniline moiety, which may contribute to its biological activity.
Antibacterial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. In vitro studies demonstrated that certain pyrrolidine derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, a related study found that pyrrolidine derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, suggesting a potent antibacterial effect .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
The biological activity of 4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride is hypothesized to involve interactions with specific molecular targets within bacterial and fungal cells. The compound may act by inhibiting key enzymes or disrupting cellular processes essential for microbial survival. For example, pyrrolidine derivatives have been shown to interfere with cell wall synthesis or protein synthesis pathways in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, with some compounds exhibiting complete bactericidal effects within hours .
- Mechanistic Insights : Another research article focused on the mechanism by which pyrrolidine compounds exert their effects on microbial cells. It was found that these compounds could induce oxidative stress in bacteria, leading to cell death .
Q & A
Q. Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis
| Parameter | Lab-Scale (mg) | Industrial (kg) |
|---|---|---|
| Solvent | DMF | Cyclopentyl methyl ether |
| Reduction Method | SnCl₂/HCl | H₂/Pd-C (5 atm) |
| Yield | 60–70% | 85–90% |
| Purity (HPLC) | 92–95% | >99% |
Advanced: What strategies are used to analyze and mitigate genotoxic impurities (GTIs) in this compound?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to detect trace intermediates (e.g., nitro derivatives, alkylating agents) at ppm levels, referencing ICH M7 guidelines .
- Derivatization : React residual amines with dansyl chloride for fluorimetric detection (LOD: 0.1 ppm) .
- Purge Studies : Demonstrate impurity clearance (>3-log reduction) via crystallization and wash cycles .
Advanced: How does modifying the pyrrolidine ring or propyl chain affect the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., ion channels or enzymes) .
Basic: What solubility and stability challenges are associated with this compound, and how are they addressed experimentally?
Methodological Answer:
- Solubility : Poor aqueous solubility (~0.1 mg/mL in water) can be improved via co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) .
- Stability :
Advanced: What in vitro models are appropriate for evaluating the compound’s pharmacological effects?
Methodological Answer:
- Cell-Based Assays : Use HEK-293 cells expressing human cardiac troponin for calcium modulation studies .
- Antimicrobial Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
- Cytotoxicity : Assess IC₅₀ in cancer cell lines (e.g., MCF-7, A549) using MTT assays .
Advanced: How can structural analogs guide SAR studies for this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives like 4-[2-(pyrrolidin-1-yl)ethoxy]aniline dihydrochloride (CAS 265654-78-2) to compare pharmacokinetic profiles .
- Biological Benchmarking : Compare activity with commercial analogs (e.g., bepridil derivatives) in target-specific assays (e.g., calcium channel blocking) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
